N-(3,4-dimethoxybenzyl)-5-ethyl-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-ETHYL-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a pyridine moiety, and various substituents that contribute to its unique chemical properties. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C26H26N2O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-ethyl-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H26N2O4/c1-5-18-9-11-21-20(14-18)17(2)25(32-21)26(29)28(24-8-6-7-13-27-24)16-19-10-12-22(30-3)23(15-19)31-4/h6-15H,5,16H2,1-4H3 |
InChI Key |
ZKZLMAANAGTYST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-ETHYL-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde and an appropriate alkylating agent.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated benzofuran intermediate.
Functional Group Modifications:
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-ETHYL-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyridine rings, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-ETHYL-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-ETHYL-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-ETHYL-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can be compared with other benzofuran derivatives and pyridine-containing compounds. Similar compounds include:
Benzofuran Derivatives: Compounds like 2-(3,4-dimethoxyphenyl)benzofuran and 5-ethyl-3-methylbenzofuran share structural similarities and may exhibit similar biological activities.
Pyridine Derivatives: Compounds such as 2-(3,4-dimethoxyphenyl)pyridine and 5-ethyl-3-methylpyridine also share structural features and may have comparable properties.
The uniqueness of N-[(3,4-DIMETHOXYPHENYL)METHYL]-5-ETHYL-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
